2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide
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Overview
Description
2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the chlorophenyl and methoxyethyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as a starting material.
Attachment of the Methoxyethyl Group: The methoxyethyl group is incorporated through alkylation reactions, using reagents like methoxyethyl bromide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiol derivatives with the triazole intermediate.
Acetylation: The final step involves acetylation of the triazole derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating infections, cancer, and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl group enhances its binding affinity, while the methoxyethyl group improves its solubility and bioavailability. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Chlorophenyl Derivatives: Compounds such as chlorpromazine, used as an antipsychotic.
Methoxyethyl Derivatives: Compounds like methoxyethanol, used as solvents and intermediates in organic synthesis.
Uniqueness
What sets 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfanyl group linked to the triazole ring is particularly distinctive, offering specific reactivity and interaction profiles not commonly found in other compounds.
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-[3-[2-(4-chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-17-18-14(19(9)7-13(16)20)22-8-12(21-2)10-3-5-11(15)6-4-10/h3-6,12H,7-8H2,1-2H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXHPZNENKUDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC(=O)N)SCC(C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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